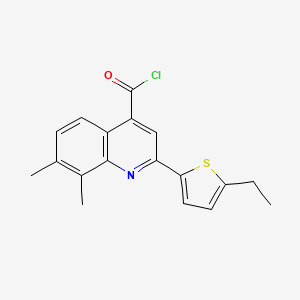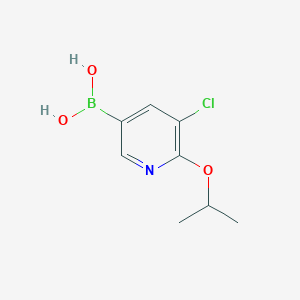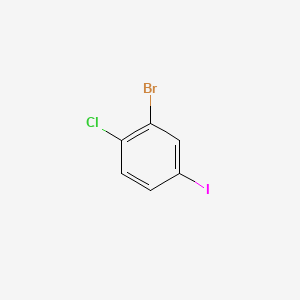
2-Bromo-1-chloro-4-iodobenzene
Overview
Description
2-Bromo-1-chloro-4-iodobenzene is a hydrocarbon derivative and can be used as an intermediate in organic synthesis . It is a white or colorless to yellow powder to lump to clear liquid .
Synthesis Analysis
In one laboratory route to 1-bromo-4-iodobenzene, 4-bromoaniline is treated with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to form 1-bromo-4-iodobenzene .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as NIST Chemistry WebBook and ChemSpider .Chemical Reactions Analysis
Since aryl iodides are more reactive than aryl bromides in the Sonogashira coupling, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .Physical And Chemical Properties Analysis
The molecular weight of this compound is 317.35 g/mol . It is a white or colorless to yellow powder to lump to clear liquid .Scientific Research Applications
1. Synthesis and Chemical Reactions
2-Bromo-1-chloro-4-iodobenzene is involved in various synthesis and chemical reactions. A study by Bovonsombat and Mcnelis (1993) demonstrated its use in ring halogenations of polyalkylbenzenes, leading to the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield (Bovonsombat & Mcnelis, 1993). Additionally, Diemer, Leroux, and Colobert (2011) described its role as a precursor in organic transformations, especially those based on the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).
2. Catalytic Processes
In catalysis, this compound has been used as a reactant. Lu et al. (2007) detailed its use in a CuI-catalyzed domino process to form 2,3-disubstituted benzofurans, a method involving an intermolecular C-C bond formation followed by intramolecular C-O bond formation (Lu, Wang, Zhang, & Ma, 2007).
3. Spectroscopy and Photophysical Studies
In the field of spectroscopy, compounds like this compound have been studied for their vibrational spectra. Kwon, Kim, and Kim (2002) investigated the vibrational spectra of halobenzene cations in ground and excited electronic states by mass-analyzed threshold ionization spectrometry (Kwon, Kim, & Kim, 2002).
4. Thermodynamics and Physical Properties
The study of thermodynamics and physical properties of such compounds is also crucial. Oonk, Van Der Linde, Huinink, and Blok (1998) provided insights into the vapor pressures and thermodynamic sublimation properties of isomorphous crystalline substances including 1-chloro-4-iodobenzene (Oonk, Van Der Linde, Huinink, & Blok, 1998).
Mechanism of Action
Mode of Action
2-Bromo-1-chloro-4-iodobenzene is likely to undergo electrophilic aromatic substitution reactions . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism allows the compound to interact with its targets and induce changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is sensitive to light and should be stored in a dark place . It is also recommended to keep the compound in a dry, room temperature environment . These conditions help maintain the stability and effectiveness of the compound.
Safety and Hazards
When handling 2-Bromo-1-chloro-4-iodobenzene, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .
Future Directions
2-Bromo-1-chloro-4-iodobenzene is employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . It is recommended to keep it in a dark place, sealed in dry, at 2-8°C .
Relevant Papers Relevant papers and documents related to this compound can be found in various databases such as Sigma-Aldrich and ChemSpider .
properties
IUPAC Name |
2-bromo-1-chloro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClI/c7-5-3-4(9)1-2-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPVCBJIZDZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679534 | |
| Record name | 2-Bromo-1-chloro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31928-46-8 | |
| Record name | 2-Bromo-1-chloro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BROMO-2-CHLORO-5-IODOBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



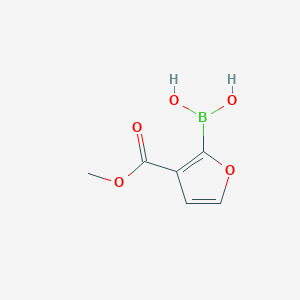



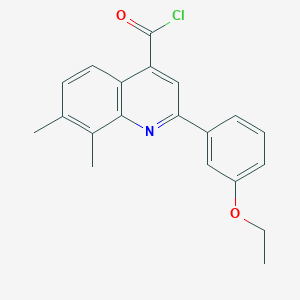
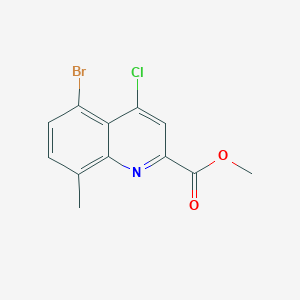
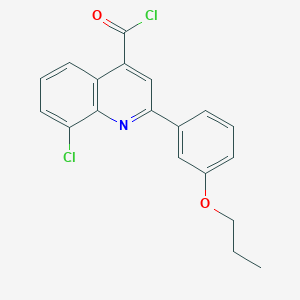


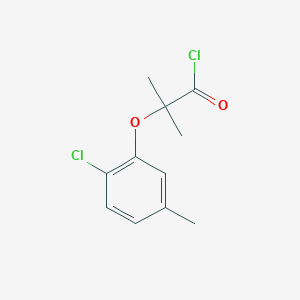
![2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454302.png)
